molecular formula C19H26ClN5O2 B6445425 1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640956-83-6

1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6445425
CAS No.: 2640956-83-6
M. Wt: 391.9 g/mol
InChI Key: LYKCIWAJKYWMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C19H26ClN5O2 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.1775028 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-[4-(4-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one plays a crucial role in biochemical reactions by acting as an agonist for G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic beta cells and enteroendocrine cells in the gastrointestinal tract. The compound stimulates glucose-dependent insulin release by directly acting on the pancreas and promoting the secretion of the incretin glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract . The interaction between this compound and GPR119 is characterized by binding affinity and selectivity, leading to enhanced insulin secretion and improved glycemic control.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In pancreatic beta cells, the compound enhances insulin secretion in response to elevated glucose levels, thereby aiding in the regulation of blood glucose levels . Additionally, in enteroendocrine cells, the compound promotes the release of GLP-1, which further stimulates insulin secretion and inhibits glucagon release. This dual action on both pancreatic and gastrointestinal cells contributes to its potential as a therapeutic agent for type 2 diabetes mellitus.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GPR119, a receptor that plays a key role in glucose homeostasis. Upon binding to GPR119, the compound activates intracellular signaling pathways that lead to the release of insulin from pancreatic beta cells and the secretion of GLP-1 from enteroendocrine cells . This activation involves the coupling of GPR119 to G-proteins, which subsequently trigger downstream signaling cascades, including the activation of adenylate cyclase and the increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance insulin secretion and GLP-1 release, contributing to improved glycemic control.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under physiological conditions, maintaining its activity over extended periods . Degradation products may form under certain conditions, potentially affecting its long-term efficacy. In in vitro and in vivo studies, the compound has demonstrated sustained effects on insulin secretion and GLP-1 release, with no significant loss of activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin secretion and improves glycemic control without causing adverse effects At higher doses, there may be a risk of toxicity and adverse effects, including hypoglycemia and gastrointestinal disturbances

Metabolic Pathways

This compound is involved in metabolic pathways that regulate glucose homeostasis. The compound interacts with enzymes and cofactors that modulate insulin secretion and GLP-1 release . These interactions influence metabolic flux and metabolite levels, contributing to improved glycemic control. The compound’s effects on metabolic pathways are mediated through its activation of GPR119 and subsequent signaling cascades.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is efficiently taken up by pancreatic beta cells and enteroendocrine cells, where it exerts its effects on insulin secretion and GLP-1 release. The localization and accumulation of the compound in these cells are critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of pancreatic beta cells and enteroendocrine cells . The compound’s activity and function are influenced by its localization, with its effects being mediated through interactions with GPR119 on the cell membrane. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, enhancing its efficacy.

Properties

IUPAC Name

1-[4-[4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5O2/c1-16(26)24-11-9-23(10-12-24)6-2-3-13-27-18-4-7-25(8-5-18)19-21-14-17(20)15-22-19/h14-15,18H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKCIWAJKYWMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.